1-amino-N,N-diethyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
Overview
Description
1-amino-N,N-diethyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a complex organic compound that belongs to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals
Preparation Methods
The synthesis of 1-amino-N,N-diethyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide typically involves the reaction of 1-aminoanthraquinone with diethylamine and a suitable carboxylating agent. The reaction conditions often require a solvent such as dichloromethane or toluene and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
1-amino-N,N-diethyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroquinone derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetone, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-amino-N,N-diethyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-amino-N,N-diethyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a fluorescent probe by undergoing photoinduced electron transfer (PET) mechanisms, leading to fluorescence enhancement in the presence of certain metal ions . In biological systems, it may interact with cellular components, leading to changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
1-amino-N,N-diethyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide can be compared with other similar compounds such as:
1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid: This compound has a similar anthraquinone structure but lacks the diethylamino group, which may affect its chemical reactivity and applications.
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: This compound has a different substitution pattern on the anthraquinone core, leading to variations in its chemical and biological properties.
Properties
IUPAC Name |
1-amino-N,N-diethyl-9,10-dioxoanthracene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-21(4-2)19(24)14-10-9-13-15(16(14)20)18(23)12-8-6-5-7-11(12)17(13)22/h5-10H,3-4,20H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFFTTGQZGHZPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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